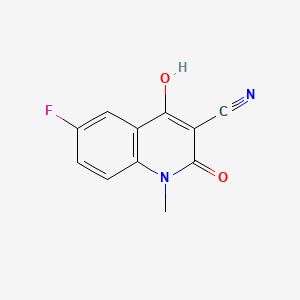
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a nitrile group at the 3rd position of the quinoline ring
Vorbereitungsmethoden
The synthesis of 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with β-ketoesters under acidic conditions.
Introduction of the fluorine atom: The fluorination step can be carried out using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation and nitrile introduction: These functional groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism by which 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The pathways involved often include binding to the active site of the target enzyme, thereby blocking its activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile include other fluoroquinolones such as ciprofloxacin and norfloxacin. These compounds share a similar quinoline core but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C11H7FN2O2 |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
6-fluoro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7FN2O2/c1-14-9-3-2-6(12)4-7(9)10(15)8(5-13)11(14)16/h2-4,15H,1H3 |
InChI-Schlüssel |
ZZTFTBXSDCYBPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)F)C(=C(C1=O)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B13937004.png)
![6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13937010.png)
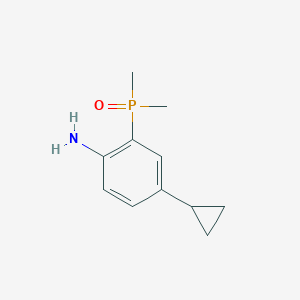

![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)
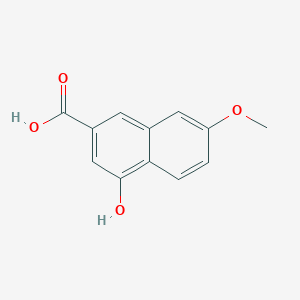

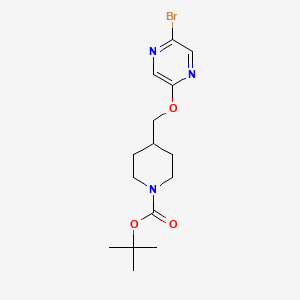
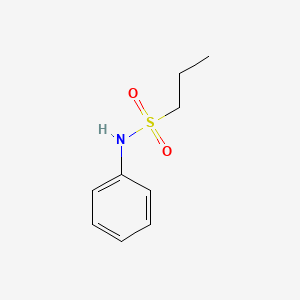
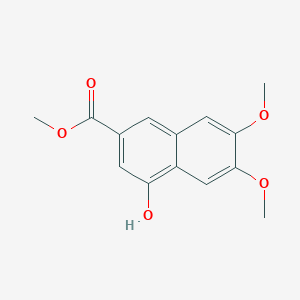
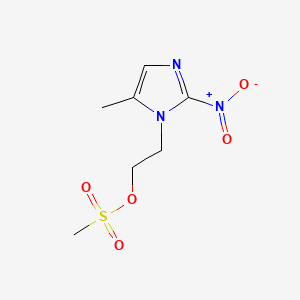
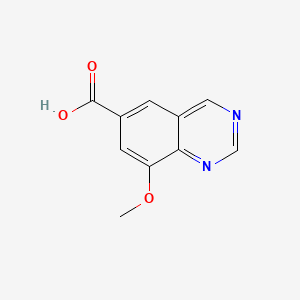
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
